molecular formula C20H14N2O3S B3015780 N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477554-06-6

N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B3015780
CAS No.: 477554-06-6
M. Wt: 362.4
InChI Key: XISSZQAFKRGNDN-UHFFFAOYSA-N
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Description

“N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the reaction of 2-(2-N,N-dialkylaminothiazol-5-yl)-3,5,6-trichloro-1,4-benzoquinones and a C-nucleophile, namely, N,N-diethyl-N-vinyl amine, proceeds with substitution of the chlorine atom at C-5 in the benzoquinone ring, leading to the corresponding diethylaminovinyl derivative .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reaction of 2-(2-N,N-dialkylaminothiazol-5-yl)-3,5,6-trichloro-1,4-benzoquinones and a C-nucleophile, namely, N,N-diethyl-N-vinyl amine, proceeds with substitution of the chlorine atom at C-5 in the benzoquinone ring, leading to the corresponding diethylaminovinyl derivative .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

A study by Jayabharathi et al. (2018) explored the use of phenanthroimidazole-functionalized compounds, which share structural similarities with N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, for applications in non-doped blue organic light-emitting devices (OLEDs). These compounds demonstrated efficient device performance due to their ability to up-convert triplets to singlets via a triplet–triplet annihilation process, indicating potential for high-performance OLEDs (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

Photocyclization and Heterocyclic Chemistry

In the realm of heterocyclic chemistry, Luo et al. (2000) conducted research on photocyclization leading to the creation of novel polycyclic heterocyclic ring systems. While this study does not directly involve this compound, it provides insights into the synthesis and potential applications of complex heterocyclic compounds that could be relevant to the chemical under discussion (Luo, Cabal, Federspiel, & Castle, 2000).

Antimicrobial and Pharmacological Properties

Ravindra, Vagdevi, and Vaidya (2008) synthesized and evaluated the antimicrobial and pharmacological activities of triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1-b]furan, which are structurally related to the compound . Their research highlights the potential for such compounds to be used in the development of new antimicrobial agents, suggesting that this compound could also possess valuable biological activities (Ravindra, Vagdevi, & Vaidya, 2008).

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-19(13-6-8-16-17(11-13)25-10-9-24-16)22-20-21-15-7-5-12-3-1-2-4-14(12)18(15)26-20/h1-8,11H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISSZQAFKRGNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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